Glycyl-D-valine
Overview
Description
Glycyl-D-valine is a dipeptide composed of glycine and D-valine It is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes
Biochemical Analysis
Biochemical Properties
Glycyl-D-valine, like other dipeptides, can participate in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the body. For instance, it has been found that the physicochemical properties of valine, a component of this compound, are similar at zero pressure . This suggests that this compound might interact with other biomolecules in a similar manner.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. For example, valine, a component of this compound, is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, valine, a component of this compound, is a precursor in the penicillin biosynthetic pathway . This suggests that this compound might exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at room temperature . This information provides some insight into the product’s stability and potential degradation over time.
Dosage Effects in Animal Models
Research on valine, a component of this compound, has shown that increasing levels of valine can enhance growth and reproductive performances in pigs . This suggests that varying dosages of this compound could potentially have different effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways due to the presence of valine. Valine is part of the branched-chain amino acids (BCAAs) and is involved in various metabolic pathways . This suggests that this compound could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-D-valine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-valine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of the peptide bond with high specificity and efficiency. The process is carried out in aqueous solutions, making it environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Glycyl-D-valine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding glycine and D-valine.
Oxidation: Oxidative conditions can modify the amino acid residues, potentially altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Glycine and D-valine.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Glycyl-D-valine has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein structure and function.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of complex peptides and proteins.
Mechanism of Action
The mechanism of action of glycyl-D-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Glycyl-L-valine: Similar structure but with L-valine instead of D-valine.
Glycyl-L-alanine: Another dipeptide with glycine and L-alanine.
Glycyl-D-alanine: Dipeptide with glycine and D-alanine.
Uniqueness: Glycyl-D-valine is unique due to the presence of D-valine, which imparts distinct stereochemical properties compared to its L-valine counterpart. This difference can influence the compound’s biological activity and interactions, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYPAFSDFAEPH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Glycyl-D-valine's interaction with biological systems unique compared to its L-valine counterpart?
A1: Research on Leuconostoc mesenteroides bacteria reveals a distinct difference in how the organism interacts with this compound compared to dipeptides containing L-valine []. While L. mesenteroides readily takes up both D-valine and L-valine in their free amino acid forms, it demonstrates specificity towards dipeptides containing L-valine. Specifically, the bacteria actively transport and hydrolyze Glycyl-L-valine, releasing L-valine for utilization. Conversely, this compound is neither transported nor hydrolyzed by the bacteria, indicating a lack of recognition by the relevant transport systems and intracellular dipeptidases. This observation suggests that the stereochemistry of valine within the dipeptide plays a crucial role in its recognition and processing by L. mesenteroides [].
Q2: How does the presence of a D-amino acid within a dipeptide affect its uptake and hydrolysis in the rat small intestine?
A2: Studies on rat intestinal tissue reveal that the presence of a D-amino acid, as in this compound, can hinder both the transport and hydrolysis of dipeptides []. This is in contrast to dipeptides composed solely of L-amino acids, which are often taken up more efficiently than their free amino acid counterparts. Researchers observed that while this compound is taken up by the intestinal cells, the process is less efficient compared to other dipeptides. Furthermore, its intracellular hydrolysis is also impaired []. This suggests that the intestinal enzymes responsible for dipeptide breakdown, likely exhibiting stereospecificity, are less efficient in hydrolyzing peptides containing D-amino acids. This difference in uptake and hydrolysis rates between this compound and dipeptides composed of L-amino acids highlights the significant impact of stereochemistry on peptide assimilation in biological systems.
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